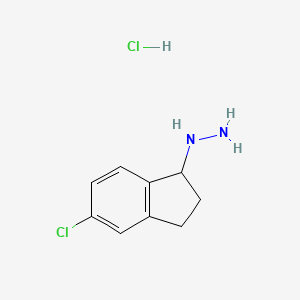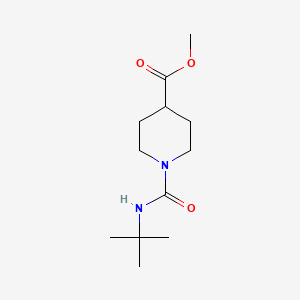
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chloro-substituted indane ring system attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is not well-documented. as a hydrazine derivative, it is likely to interact with biological molecules through the formation of hydrazone linkages or by acting as a nucleophile in biochemical reactions. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
Uniqueness
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is unique due to the presence of both a chloro-substituted indane ring and a hydrazine moiety
Propriétés
Numéro CAS |
2913279-57-7 |
|---|---|
Formule moléculaire |
C9H12Cl2N2 |
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;/h2-3,5,9,12H,1,4,11H2;1H |
Clé InChI |
RVFZAXCMXFAIOV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)



![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)




